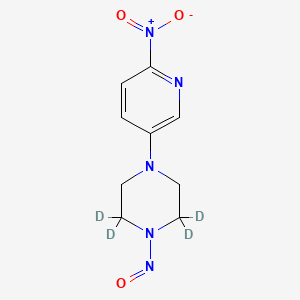

4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is a deuterated derivative of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Palbociclib, which is an experimental drug for the treatment of breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 involves multiple steps. One common method includes the nitration of 3-pyridine to form 6-nitro-3-pyridine, followed by its reaction with piperazine to yield 4-(6-Nitro-3-pyridinyl)-1-piperazine. The final step involves the nitrosation of the piperazine derivative to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and nitrosation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment .

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(6-Nitro-3-pyridinyl)-1-nitro-piperazine.

Reduction: Formation of 4-(6-Amino-3-pyridinyl)-1-nitroso-piperazine.

Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a precursor in the synthesis of drugs like Palbociclib, which is used in cancer treatment.

Industry: In the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with DNA, causing modifications that affect gene expression .

Comparison with Similar Compounds

Similar Compounds

4-(6-Nitro-3-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester: Used as an intermediate in the synthesis of Palbociclib.

1-Boc-4-(6-Nitro-3-pyridyl)piperazine: Another intermediate used in the synthesis of heterocyclic compounds.

4-(6-Nitro-3-pyridinyl)-N-[6-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]-1-piperazinecarboxamide: Used in the synthesis of kinase modulators.

Uniqueness

4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed mechanistic studies using techniques like NMR spectroscopy. Its specific nitroso and nitro functional groups make it a versatile intermediate in various synthetic pathways .

Biological Activity

4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is a deuterated analogue of a compound that serves as an intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is primarily utilized in cancer therapy. The compound is notable for its potential biological activities, including anti-inflammatory and antineoplastic effects.

- Molecular Formula : C9H7D4N5O3

- Molecular Weight : 241.24 g/mol

- CAS Number : 2089333-13-9

Anti-inflammatory Effects

Research has indicated that piperazine derivatives exhibit various biological activities, including anti-inflammatory properties. In vitro studies using the LPS-induced RAW264.7 macrophage model demonstrated that certain compounds derived from piperazine showed significant inhibition of nitric oxide (NO) production, a marker for inflammation. Specifically, the compound this compound was evaluated alongside other piperazine derivatives for its ability to modulate inflammatory responses .

Antineoplastic Activity

The compound has shown moderate antineoplastic activity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901). In comparative studies, it was found that several related compounds exhibited cytotoxic effects at varying concentrations. For example:

- HeLa Cells : IC50 values ranged from 5 to 15 µM across different derivatives.

- SGC-7901 Cells : IC50 values were similarly noted within the range of 10 to 20 µM .

Antibacterial Properties

The antibacterial efficacy of various piperazine derivatives has been documented against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. In these studies, the minimum inhibitory concentration (MIC) values indicated strong antibacterial activity for several compounds, with values ranging from 0.96 to 7.81 µg/mL against S. aureus. However, the activity against Pseudomonas aeruginosa was notably absent .

Comparative Data Table

| Biological Activity | Compound | Model/System | IC50/MIC Values |

|---|---|---|---|

| Anti-inflammatory | This compound | RAW264.7 Macrophages | Effective inhibition at concentrations < 2 µg/mL |

| Antineoplastic | This compound | HeLa Cells | IC50: 5 - 15 µM |

| Antineoplastic | This compound | SGC-7901 Cells | IC50: 10 - 20 µM |

| Antibacterial | Various Piperazines | Staphylococcus aureus | MIC: 0.96 - 7.81 µg/mL |

Case Studies and Research Findings

-

Study on Anti-inflammatory Activity :

A study published in MDPI evaluated several piperazine derivatives for their anti-inflammatory effects using the RAW264.7 macrophage model. The results indicated that while many compounds had minimal effects on NO production, some derivatives exhibited significant inhibition rates up to approximately 94% at specific concentrations . -

Antineoplastic Activity Assessment :

Another research effort focused on assessing the cytotoxicity of various piperazine derivatives against cancer cell lines. The findings highlighted that certain structural modifications significantly enhanced the anticancer properties of these compounds . -

Antibacterial Efficacy Investigation :

A comparative analysis of antibacterial activities showed that while some piperazine derivatives were effective against gram-positive bacteria like S. aureus, they were less effective against gram-negative strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating a need for further structural optimization to enhance broad-spectrum efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4?

- Methodological Answer : Synthesis typically involves three key steps:

Pyridine Nitration : Introduce the nitro group at the 6-position of 3-pyridinyl using a mixture of nitric and sulfuric acids under controlled temperature (0–5°C).

Piperazine Nitrosation : React the intermediate with sodium nitrite in acidic conditions (e.g., HCl) to introduce the nitroso group.

Deuteration : Achieve deuteration at the 2,2,6,6 positions via hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O) and catalysts like palladium.

Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization via <sup>1</sup>H/<sup>2</sup>H NMR are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use <sup>1</sup>H NMR to confirm non-deuterated positions and <sup>2</sup>H NMR to verify deuteration efficiency.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic purity.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%).

- FT-IR : Identify nitroso (N=O) and nitro (NO₂) stretches at ~1500–1600 cm⁻¹ .

Q. How should stability studies be designed for nitroso-piperazine derivatives?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation.

- Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC.

- pH Stability : Test solubility and stability in buffers (pH 1–13) to identify decomposition pathways .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism in receptor binding studies?

- Methodological Answer :

- Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]spiperone) to measure binding affinity (Ki) for dopamine or serotonin receptors.

- Molecular Dynamics Simulations : Model interactions between the nitroso group and receptor active sites (e.g., docking with GROMACS).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How does deuteration impact pharmacokinetic properties?

- Methodological Answer :

- In Vivo Studies : Administer deuterated and non-deuterated forms to rodents; compare plasma half-life (t½) via LC-MS/MS.

- Metabolic Profiling : Use hepatocyte incubations to identify deuterium isotope effects on cytochrome P450-mediated oxidation.

- Tissue Distribution : Track deuterium enrichment in organs using mass spectrometry imaging (MSI) .

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogues with varied nitroso/nitro positions and assess antimicrobial activity (MIC against E. coli and S. aureus).

- Substituent Effects : Introduce electron-withdrawing groups (e.g., CF₃) on the pyridine ring to enhance electrophilicity.

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with anticancer activity (IC50 in HeLa cells) .

Q. What are the challenges in scaling up synthesis while maintaining isotopic purity?

- Methodological Answer :

- Deuterium Retention : Optimize reaction time and temperature during H/D exchange to minimize proton back-exchange.

- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor deuteration in real time.

- Purification : Use preparative HPLC with deuterated solvents (e.g., DMF-d7) to avoid contamination .

Properties

Molecular Formula |

C9H11N5O3 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

2,2,6,6-tetradeuterio-4-(6-nitropyridin-3-yl)-1-nitrosopiperazine |

InChI |

InChI=1S/C9H11N5O3/c15-11-13-5-3-12(4-6-13)8-1-2-9(10-7-8)14(16)17/h1-2,7H,3-6H2/i5D2,6D2 |

InChI Key |

GZWQRTKBTWTPLK-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(N1N=O)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |

Canonical SMILES |

C1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.